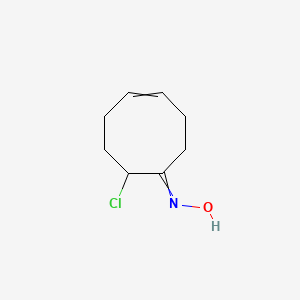![molecular formula C10H22N2O2 B14454851 N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide CAS No. 75005-60-6](/img/structure/B14454851.png)
N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide is a chemical compound with a unique structure that includes a dimethylamino group, a hydroxy group, and a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide typically involves the reaction of 3-(dimethylamino)-1-propylamine with an appropriate ester or acid chloride. One common method is the amidation reaction, where the amine reacts with an ester in the presence of a catalyst such as lead acetate . This reaction can be carried out under solvent-free conditions, which enhances the reaction rate and yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using esters and amines. The use of catalysts like lead acetate or other metal catalysts can improve the efficiency and yield of the reaction. The process is optimized to ensure high purity and minimal by-products, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the amide group can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The dimethylamino group can participate in protonation-deprotonation equilibria, affecting the compound’s reactivity and interactions with biological molecules. These interactions can influence various biochemical pathways, making the compound useful in drug delivery and other applications .
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: Similar in structure but with a methacrylamide group instead of a hydroxypropanamide group.
Dimethylaminopropylamine: A simpler compound with a similar dimethylamino group but lacking the hydroxy and amide functionalities.
Uniqueness
N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and versatility. The presence of both a hydroxy group and an amide group allows for diverse chemical modifications and applications, setting it apart from simpler analogues.
Propiedades
Número CAS |
75005-60-6 |
|---|---|
Fórmula molecular |
C10H22N2O2 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,8-12(3)4)7-11-9(14)5-6-13/h13H,5-8H2,1-4H3,(H,11,14) |
Clave InChI |
ZNUDWYNEOUWWMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC(=O)CCO)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)
methanone](/img/structure/B14454769.png)









![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)


